NNMT Binding Affinity (Ki): Compound 5b vs. Lead Optimized Analogs II559 and II802
In a head-to-head SAR series from the same laboratory and assay platform, the target compound (Compound 5b in US20250017936, CAS 2034424-51-4) exhibits a Ki of 650 nM against full-length recombinant human NNMT, positioning it as a moderate-affinity reference point. The series-leading inhibitors II559 (Ki = 1.2 nM) and II802 (Ki = 1.6 nM) achieve >540-fold and >400-fold greater affinity, respectively, but at the cost of significantly increased molecular complexity and step-count [1]. Compound 5b retains the bisubstrate binding modality while occupying a distinct, intermediate position in the SAR landscape that is valuable for mechanistic probe studies requiring measurable but not saturating target engagement [2].
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 650 nM (Compound 5b) |
| Comparator Or Baseline | II559 (Ki = 1.2 nM); II802 (Ki = 1.6 nM) |
| Quantified Difference | 5b vs. II559: 542-fold lower affinity; 5b vs. II802: 406-fold lower affinity |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3); preincubation; fluorescence polarization-based competition assay [1][2] |
Why This Matters
This intermediate affinity profile makes Compound 5b a valuable tool for dose-response calibration in biochemical screening cascades, where excessively potent leads (sub-nM) can mask subtle mechanistic differences detectable only at moderate target occupancy.
- [1] Iyamu, I. D.; Zhao, T.; Huang, R. J. Med. Chem. 2023, 66 (15), 10510–10527. II559 Ki = 1.2 nM; II802 Ki = 1.6 nM. View Source
- [2] BindingDB Entry BDBM50627707 (CHEMBL5426689, US20250017936 Compound 5b). Ki = 650 nM. Assay: full-length recombinant human NNMT, E. coli BL21(DE3). View Source
